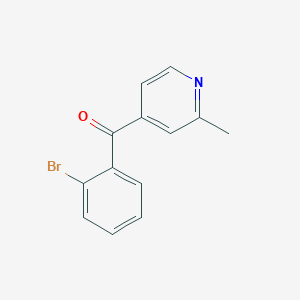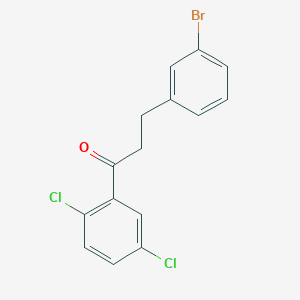amine CAS No. 1178233-16-3](/img/structure/B1373773.png)
[(4-Fluorophenyl)(pyridin-2-yl)methyl](methyl)amine
Overview
Description
(4-Fluorophenyl)(pyridin-2-yl)methylamine is an organic compound that features a fluorophenyl group, a pyridinyl group, and a methylamine group
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of various pharmaceuticals and have shown interactions with different biological targets .
Mode of Action
Similar compounds have been known to interact with their targets through various mechanisms, such as inhibiting or activating certain biochemical reactions .
Pharmacokinetics
Similar compounds have shown diverse pharmacokinetic properties, which can significantly impact their bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been known to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
It’s worth noting that environmental factors such as ph, temperature, and the presence of other compounds can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(pyridin-2-yl)methylamine typically involves the following steps:
Formation of the Intermediate: The reaction between 4-fluorobenzaldehyde and 2-pyridylmethylamine in the presence of a reducing agent such as sodium borohydride yields the intermediate [(4-Fluorophenyl)(pyridin-2-yl)methyl]amine.
Methylation: The intermediate is then methylated using methyl iodide in the presence of a base like potassium carbonate to produce (4-Fluorophenyl)(pyridin-2-yl)methylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(pyridin-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: The major products would include oxidized derivatives such as carboxylic acids.
Reduction: The major products would include reduced derivatives such as alcohols.
Substitution: The major products would include substituted derivatives where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
(4-Fluorophenyl)(pyridin-2-yl)methylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound is used in the development of novel materials with specific electronic properties.
Biological Research: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
(4-Fluorophenyl)(pyridin-2-yl)methylamine can be compared with similar compounds such as:
(4-Chlorophenyl)(pyridin-2-yl)methylamine: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.
(4-Bromophenyl)(pyridin-2-yl)methylamine: Contains a bromine atom, which can affect its chemical properties and applications.
(4-Methylphenyl)(pyridin-2-yl)methylamine: Contains a methyl group, which can influence its steric and electronic properties.
The uniqueness of (4-Fluorophenyl)(pyridin-2-yl)methylamine lies in the presence of the fluorine atom, which imparts specific electronic properties and can enhance its binding affinity to certain biological targets.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-methyl-1-pyridin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2/c1-15-13(12-4-2-3-9-16-12)10-5-7-11(14)8-6-10/h2-9,13,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCJJQRKUPODNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=C(C=C1)F)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


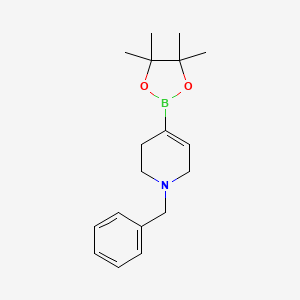
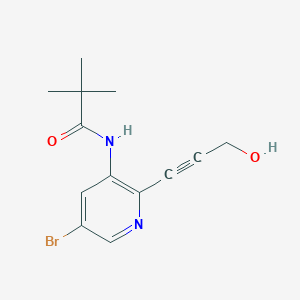


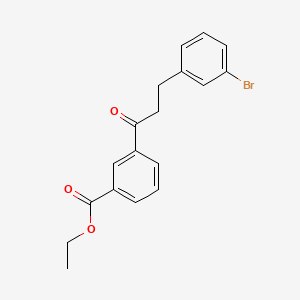
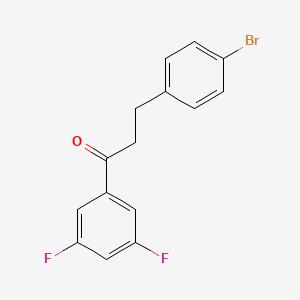
![N-[2-Aminoethyl] Pomalidomide TFA Salt](/img/structure/B1373700.png)


![ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B1373705.png)
